molecular formula C10H8N2O4 B6147093 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide CAS No. 134604-46-9

2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

Cat. No. B6147093
CAS RN: 134604-46-9
M. Wt: 220.2
InChI Key:
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Description

The compound “2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide” is a useful research chemical . It has a molecular weight of 177.16 and a molecular formula of C8H7N3O2 .


Molecular Structure Analysis

The IUPAC name for this compound is (Z)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide . It has a canonical SMILES representation of C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)N . The compound has a complexity of 345 and a topological polar surface area of 128Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.16 and a molecular formula of C8H7N3O2 . It has a complexity of 345 and a topological polar surface area of 128Ų . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Molecular Structure and Interactions

Research on analogs of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide reveals their potent inhibition of specific enzymes and the significance of their molecular structure in these interactions. These compounds display similar hydrogen-bonding networks and crystal packing, emphasizing the role of the aromatic ring and amide group in ensuring molecular planarity, which is crucial for their biological activity (Ghosh et al., 2000).

Synthesis and Characterization

The synthesis processes for related compounds involve condensation reactions and are characterized using techniques such as Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy. These studies provide insights into the electronic and thermal properties of the molecules, which are essential for their potential applications in materials science (Kotteswaran et al., 2016).

Optical and Mechanical Properties

Structurally simple derivatives exhibit varying optical properties due to their distinct stacking modes. This variability highlights the potential for designing materials with specific luminescent properties, useful in optoelectronics and sensor technologies (Qing‐bao Song et al., 2015).

Crystal Packing and Interactions

The crystal packing of certain cyano-acrylamide derivatives shows the prevalence of non-hydrogen bonding interactions such as N⋯π and O⋯π. These findings contribute to the understanding of molecular assembly and could inform the design of novel crystalline materials (Zhenfeng Zhang et al., 2011).

Antioxidant Activity

Studies on the antioxidant profile of compounds structurally related to 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide show that the number of phenolic groups and the alkyl spacer's nature between the carboxylic acid and aromatic ring significantly influence their antioxidant activity. This research is crucial for understanding how these compounds can be used to mitigate oxidative stress (Siquet et al., 2006).

Corrosion Inhibition

In the context of materials science, derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in aggressive environments. Their performance, assessed through chemical and electrochemical methods, underscores their potential in protective coatings and anticorrosive treatments (Ahmed Abu-Rayyan et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide is the protein-tyrosine kinase p56lck . This enzyme plays a crucial role in the signal transduction pathway, which is essential for cell communication and function.

Mode of Action

The compound interacts with its target, the protein-tyrosine kinase p56lck, by inhibiting its function . This inhibition results in a disruption of the signal transduction pathway, leading to changes in cell communication and function.

Result of Action

The molecular and cellular effects of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide’s action are primarily seen in its inhibition of the protein-tyrosine kinase p56lck . This inhibition disrupts the signal transduction pathway, leading to changes in cell communication and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide involves the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile followed by the reaction of the resulting product with acetylacetone.", "Starting Materials": [ "3,4,5-trihydroxybenzaldehyde", "malononitrile", "acetylacetone" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enal.", "Step 2: Addition of acetylacetone to the product of step 1 in the presence of a base such as sodium ethoxide to form 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide." ] }

CAS RN

134604-46-9

Product Name

2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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